Ki16198 is a synthetic compound widely employed in scientific research as a selective antagonist for the LPA receptors LPA1 and LPA3. [, , , ] LPA, a naturally occurring phospholipid, plays a crucial role in various physiological processes, including cell proliferation, migration, and survival. [, ] By inhibiting the activity of LPA1 and LPA3, Ki16198 enables researchers to investigate the specific roles of these receptors in cellular signaling pathways and their implications in various biological processes and disease models. [, , , ]
Further investigation of Ki16198 in preclinical models of OB and other fibrotic lung diseases: The promising results in the murine tracheal transplant model warrant further research into the therapeutic potential of Ki16198 for preventing or treating OB in humans. []
Exploration of Ki16198 in combination therapies for pancreatic cancer: Given its ability to suppress tumor growth and metastasis, investigating the efficacy of Ki16198 in combination with existing chemotherapeutic agents for pancreatic cancer treatment is a promising avenue. []
Ki16198 is derived from earlier research on lysophosphatidic acid (LPA) signaling pathways, which are crucial in regulating cellular processes such as proliferation and motility. The compound's pharmacological profile indicates that it selectively inhibits LPA-induced responses, making it a valuable tool in cancer research and potential therapeutic strategies against metastasis .
The synthesis of Ki16198 involves the methylation of Ki16425. While specific synthetic routes are not fully detailed in the available literature, general methods for synthesizing similar compounds typically include:
The solubility of Ki16198 in dimethyl sulfoxide is reported to be greater than 24.5 mg/mL, indicating good solubility for biological assays .
Ki16198 features a molecular structure characterized by its functional groups that allow it to interact selectively with LPA receptors. The key structural elements include:
Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to confirm its conformation and interactions with target receptors.
Ki16198 primarily engages in competitive inhibition of LPA receptors. Key reactions include:
The mechanism by which Ki16198 exerts its effects involves several pathways:
In vivo studies have shown that oral administration of Ki16198 significantly reduces tumor weight and metastasis in models of pancreatic cancer .
The physical and chemical properties of Ki16198 include:
These properties are crucial for its application in biological assays and therapeutic contexts.
Ki16198 has significant potential applications in scientific research and clinical settings:
Lysophosphatidic acid (LPA) is a bioactive phospholipid that functions as an extracellular signaling molecule through six identified G protein-coupled receptors (LPA1-6). These receptors couple to heterotrimeric G proteins (Gi/o, G12/13, Gq, and Gs), initiating diverse downstream signaling cascades that regulate fundamental cellular processes including proliferation, survival, migration, and invasion [4] [8]. Elevated LPA levels are a pathological feature in multiple disease contexts. In oncology, LPA concentrations in malignant ascites of pancreatic cancer patients reach 2.7 μM – substantially higher than physiological levels in plasma (0.17–0.63 μM) [4] [6]. This dysregulated LPA signaling drives tumor progression through:
Beyond oncology, aberrant LPA signaling contributes to idiopathic pulmonary fibrosis (via fibroblast recruitment and collagen deposition), neuropathic pain (through neuronal hyperexcitability), and dermal fibrosis [3] [7]. These pathophysiological roles make LPA receptors compelling therapeutic targets.
Ki16198 (methyl 3-[[4-[4-[[1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methylisoxazol-5-yl]phenyl]methylsulfanyl]propanoate) exhibits nanomolar to micromolar affinity for specific LPA receptor subtypes, as determined by inositol phosphate accumulation assays in recombinant systems:
Table 1: Pharmacological Profile of Ki16198 Across LPA Receptor Subtypes
Receptor Subtype | Ki (μM) | Functional Activity | Cellular Assay System |
---|---|---|---|
LPA1 | 0.34 | Competitive antagonism | RH7777 hepatoma cells |
LPA3 | 0.93 | Competitive antagonism | RH7777 hepatoma cells |
LPA2 | >10 | Weak inhibition | RH7777 hepatoma cells |
LPA4 | Inactive | No effect | Inositol phosphate assay |
LPA5 | Inactive | No effect | cAMP/blood reporter assay |
LPA6 | Inactive | No effect | Neurite retraction assay |
This subtype selectivity arises from differential receptor-ligand interactions. Molecular modeling suggests Ki16198 occupies the orthosteric binding pocket of LPA1 and LPA3 through hydrophobic interactions with transmembrane domains, while its larger sulfanylpropanoate moiety impedes binding to LPA4-6 [7]. Functionally, Ki16198 (10 μM) completely abrogates LPA-induced migration and invasion in pancreatic cancer cells via LPA1 blockade, but shows minimal interference with epidermal growth factor (EGF)-mediated motility – confirming target specificity [2] [6]. The 2.7-fold selectivity for LPA1 over LPA3 enables mechanistic dissection of LPA1-driven pathologies, particularly in cancers where LPA1 overexpression correlates with poor prognosis [6] [8].
Ki16198 and its carboxylic acid analog Ki16425 (3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonylamino)-3-methyl-5-isoxazolyl]benzylsulfonyl)propanoic acid) share a common molecular scaffold but exhibit critical pharmacokinetic-pharmacodynamic distinctions:
Table 2: Structural and Functional Comparison of Ki16198 and Ki16425
Property | Ki16198 | Ki16425 |
---|---|---|
Chemical Structure | Methyl ester derivative | Carboxylic acid parent compound |
LPA1 Ki (μM) | 0.34 | 0.33 |
LPA3 Ki (μM) | 0.93 | 0.87 |
In Vitro Potency | Equivalent inhibition of LPA-induced IP accumulation | Equivalent inhibition of LPA-induced IP accumulation |
Oral Bioavailability | High (suitable for in vivo administration) | Low (unsuitable for oral delivery) |
Metabolic Stability | Ester hydrolysis to Ki16425 in plasma | Subject to rapid hepatic clearance |
Key In Vivo Application | Pancreatic cancer metastasis models | Primarily in vitro mechanistic studies |
The methyl ester moiety of Ki16198 significantly enhances intestinal absorption and oral bioavailability compared to Ki16425, enabling effective in vivo studies [2] [10]. Despite this pharmacokinetic advantage, both compounds exhibit nearly identical pharmacological profiles:
In preclinical oncology models, Ki16198 demonstrates robust antitumor efficacy. Oral administration (2 mg/kg for 28 days) in YAPC-PD pancreatic cancer xenografts reduced:
Table 3: In Vivo Efficacy of Ki16198 in Pancreatic Cancer Models
Parameter | Reduction (%) | Experimental System | Mechanistic Association |
---|---|---|---|
Peritoneal metastatic node weight | 50% | YAPC-PD xenograft (nude mice) | Inhibition of tumor cell motility |
Liver/Lung/Brain metastasis | 70-80% | qPCR detection of human GAPDH | Attenuated invasive capacity |
Ascites volume | 60% | Fluid accumulation measurement | Reduced vascular permeability |
ProMMP-9 in ascites | 65% | Gelatin zymography | Impaired ECM degradation |
These effects correlate mechanistically with impaired LPA1-driven cytoskeletal reorganization and MMP-9 downregulation, validating Ki16198 as the pharmacologically active, orally available derivative of Ki16425 for in vivo target validation [6] [10]. Its utility extends beyond oncology to fibrotic and inflammatory models where oral LPA1/LPA3 antagonism is therapeutically relevant [3] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0